1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide
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Description
1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25FN4O2S and its molecular weight is 476.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Novel Kinase Inhibitors : Research into similar compounds has led to the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, highlighting the potential of these compounds in cancer treatment. For example, the development of BMS-777607 for its efficacy in tumor stasis through oral administration in preclinical models demonstrates the therapeutic potential of structurally related compounds in oncology (Schroeder et al., 2009).
Synthetic Methodologies : Efficient synthesis of novel pyridine and pyrimidine derivatives, including those related to the compound , showcases advanced synthetic routes that can lead to the development of new therapeutic agents. Such methodologies facilitate the exploration of chemical space for drug discovery (Vijayakumar et al., 2014).
Anti-Angiogenic and DNA Cleavage Studies : Compounds with similar frameworks have shown significant anti-angiogenic activities and the ability to interact with DNA, suggesting their potential as anticancer agents. These findings underscore the importance of structural features in modulating biological activities, which could be relevant for the compound (Kambappa et al., 2017).
Antimicrobial Activity : The exploration of thiazole and benzothiazole rings in dithiocarbamate derivatives has led to compounds with significant antimicrobial activity. This suggests that structural analogs, including the specified compound, could be potent antimicrobial agents, offering insights into novel treatments for infectious diseases (Yurttaş et al., 2016).
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O2S/c1-16(17-7-3-2-4-8-17)28-24(32)18-11-13-31(14-12-18)26-29-22-20(15-34-23(22)25(33)30-26)19-9-5-6-10-21(19)27/h2-10,15-16,18H,11-14H2,1H3,(H,28,32)(H,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHJHPPRRUKJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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